molecular formula C23H24O12 B15088607 Eupalitin 3-galactoside

Eupalitin 3-galactoside

Cat. No.: B15088607
M. Wt: 492.4 g/mol
InChI Key: FFRYQAOUWMJQCX-LTGKLFRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of Eupalitin 3-galactoside from Boerhavia diffusa involves several steps. Initially, the leaves are dried and extracted using solvents such as n-hexane, chloroform, ethyl acetate, and water. The dried ethyl acetate fraction is then mixed with hot methanol and stored overnight in a refrigerator. The cold methanol is filtered, and the solid is separated. The solid is then re-crystallized using hot methanol to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance thin-layer chromatography (HPTLC) is common for the validation and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: Eupalitin 3-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Eupalitin 3-galactoside has been extensively studied for its potential therapeutic applications. It has shown hepatoprotective effects, making it a candidate for liver disease treatments. Additionally, it exhibits anti-inflammatory and immunosuppressive properties, which are beneficial in treating autoimmune diseases and inflammatory conditions .

Mechanism of Action

The mechanism of action of Eupalitin 3-galactoside involves the inhibition of key signaling pathways. It decreases the production of interleukin-2 and tumor necrosis factor-alpha in human peripheral blood mononuclear cells. This inhibition represses nuclear factor kappa B and activator protein 1, thereby reducing the activation and proliferation of T cells . These actions contribute to its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Eupalitin 3-galactoside include other flavonoid glycosides such as quercetin 3-galactoside, cyanidin 3-galactoside, and delphinidin 3-galactoside .

Uniqueness: this compound is unique due to its specific molecular structure, which includes a galactopyranoside moiety. This structure contributes to its distinct biological activities and therapeutic potential. Compared to other flavonoid glycosides, this compound has shown superior hepatoprotective and anti-inflammatory effects .

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1

InChI Key

FFRYQAOUWMJQCX-LTGKLFRMSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC

Origin of Product

United States

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